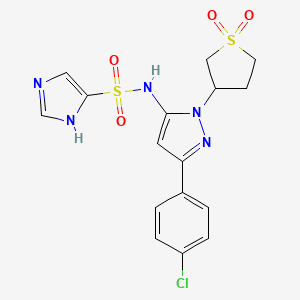

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-1H-imidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O4S2/c17-12-3-1-11(2-4-12)14-7-15(21-28(25,26)16-8-18-10-19-16)22(20-14)13-5-6-27(23,24)9-13/h1-4,7-8,10,13,21H,5-6,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDGHMZILLGZKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)NS(=O)(=O)C4=CN=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 368.8 g/mol. The structure includes a chlorophenyl group, a pyrazole moiety, and a sulfonamide functional group, which are known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the imidazole and pyrazole frameworks exhibit significant antibacterial properties. For instance, a related study evaluated a series of imidazole-fragment-decorated derivatives and found that some compounds displayed excellent in vitro antibacterial activity against virulent phytopathogenic bacteria, with effective concentrations (EC50) as low as 5.44 µg/mL against Xanthomonas axonopodis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | EC50 (µg/mL) |

|---|---|---|

| 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative 7c | Xoo | 7.40 |

| 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivative 9a | Xac | 5.44 |

| N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl) imidazole derivative | Psa | Moderate (40.71) |

Antifungal Activity

In addition to antibacterial effects, the compound has shown potential antifungal activity. The presence of the pyrazole ring is critical for enhancing antifungal properties. A study indicated that certain derivatives demonstrated significant antifungal activity against various fungal strains .

Anticancer Activity

The compound's structural components suggest potential interactions with cancer-related pathways. Research has indicated that imidazole derivatives can inhibit tumor growth by targeting specific enzymatic pathways involved in cancer progression. For example, studies on similar compounds have shown their ability to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase (DHPS), disrupting folate synthesis.

- Membrane Disruption : Pyrazole derivatives can integrate into microbial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of imidazole-pyrazole derivatives against Mycobacterium tuberculosis CYP121A1. The study reported binding affinities indicating that modifications in the pyrazole structure could enhance inhibitory effects against this target .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-5-yl)-1H-imidazole-4-sulfonamide exhibit promising anticancer properties. For instance, derivatives designed as molecular hybrids incorporating sulfonamide fragments have shown cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific protein kinases that are crucial for tumor growth and survival .

Antiviral Properties

Similar compounds have been studied for their antiviral effects, particularly against viruses such as Hepatitis B and HIV. The presence of the pyrazole and imidazole moieties enhances the compound's ability to interact with viral enzymes or host cell pathways, potentially inhibiting viral replication .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research on related sulfonamide compounds indicates their ability to modulate inflammatory pathways, making them candidates for treating conditions like osteoarthritis and rheumatoid arthritis .

Case Study 1: Anticancer Activity

A study evaluated a series of sulfonamides with structures similar to this compound against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting enhanced efficacy .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds against Hepatitis B virus. The study demonstrated significant inhibition of viral replication in vitro, highlighting the potential for developing new antiviral therapies based on this compound's structure .

Comparison with Similar Compounds

Target Compound vs. 4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4, )

- Structural Differences :

- Pyrazole Substitution : The target compound’s pyrazole is substituted at positions 1 (tetrahydrothiophene dioxide) and 3 (4-chlorophenyl). In contrast, Compound 4 features a dihydropyrazole fused to a thiazole ring and a triazole group.

- Aryl Groups : Both compounds include chlorophenyl/fluorophenyl substituents, but Compound 4 has dual fluorophenyl groups, which may enhance electronegativity and π-stacking interactions compared to the target’s single 4-chlorophenyl group.

- The target’s tetrahydrothiophene dioxide group may enforce a rigid, non-planar conformation, altering protein-binding kinetics .

Target Compound vs. 4-(3-Chlorophenyl)-N-(4-Methylphenyl)-1H-Pyrazole-5-Sulfonamide ()

- Sulfonamide Positioning : The target’s sulfonamide is attached to an imidazole ring at position 4, while ’s analog has a sulfonamide directly linked to the pyrazole’s position 5. This positional shift could influence hydrogen-bonding networks in biological targets.

- Substituent Effects : ’s compound includes a 3-chlorophenyl and 4-methylphenyl group, which may reduce polarity compared to the target’s 4-chlorophenyl and sulfone-containing substituents. The methyl group in ’s compound could also hinder metabolic oxidation .

Sulfonamide and Heterocyclic Variations

Target Compound vs. LY2784544 ()

- Core Structure : LY2784544 contains an imidazo[1,2-b]pyridazine core, whereas the target uses a pyrazole-imidazole scaffold. The imidazole sulfonamide in the target may offer distinct binding motifs compared to LY2784544’s morpholinylmethyl and pyridazine groups.

- Pharmacological Implications : LY2784544’s structure is optimized for kinase inhibition (e.g., JAK2), suggesting the target’s sulfonamide and sulfone groups could similarly target enzymes with polar active sites .

Data Tables: Structural and Hypothetical Property Comparison

Research Findings and Hypotheses

- Solubility and Bioavailability : The target compound’s sulfone and sulfonamide groups likely improve aqueous solubility compared to ’s methylphenyl analog, which may suffer from poor dissolution .

- Metabolic Stability : The tetrahydrothiophene dioxide moiety in the target compound could resist oxidative metabolism better than ’s methyl group, which is prone to CYP450-mediated oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.